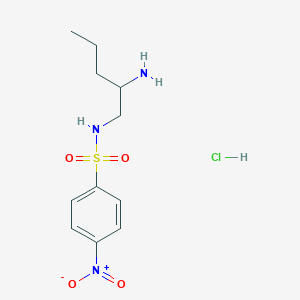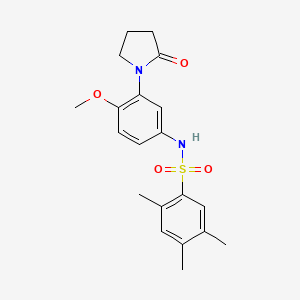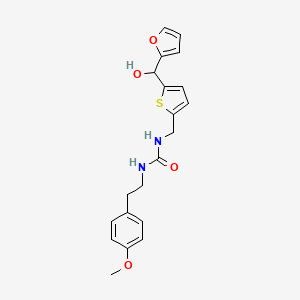
N-(4-chlorophenethyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has been a subject of interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazole-3-carboxamides and has a molecular weight of 438.95 g/mol.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
A study by Al-Ostoot et al. (2019) focused on the synthesis, spectroscopic, and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, highlighting its potential in medicinal chemistry due to its antioxidant, anti-HIV, and anti-cancer activities. This compound demonstrates the diverse therapeutic applications and structural significance of indole analogs in pharmaceuticals and agrochemicals. The synthesis involved stirring N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid, showcasing a method to obtain compounds with significant biological activities (Al-Ostoot et al., 2019).
Anticancer Applications
Yılmaz et al. (2015) synthesized indapamide derivatives, including a compound similar to N-(4-chlorophenethyl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide, demonstrating significant proapoptotic activity against melanoma cell lines. This study exemplifies the compound's relevance in developing novel anticancer agents, highlighting its potential in targeting and inhibiting the growth of cancerous cells. The research findings emphasize the importance of structural modification in enhancing the biological activities of compounds against specific cancer cell lines (Yılmaz et al., 2015).
Antituberculosis Activity
Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents through phenotypic screening against mycobacteria. The study underscores the significance of structural alterations on the indole ring in improving metabolic stability and in vitro activity against Mycobacterium tuberculosis, demonstrating the compound's potential role in developing new antituberculosis therapies. This research highlights the critical relationship between chemical structure and biological activity, contributing valuable insights into the fight against tuberculosis (Kondreddi et al., 2013).
Mecanismo De Acción
Target of Action
The compound N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound interacts with its target, the D4 dopamine receptor, by binding to it. This binding can alter the receptor’s activity, influencing the intracellular signaling pathways it regulates
Biochemical Pathways
The D4 dopamine receptor is involved in various biochemical pathways. When this compound binds to the receptor, it can affect these pathways and their downstream effects. For instance, dopamine receptors play a crucial role in the central nervous system, influencing a variety of behaviors such as motor control, cognition, and reward .
Pharmacokinetics
Like many other similar compounds, its bioavailability could be influenced by factors such as its solubility, its stability in the gastrointestinal tract, and its resistance to metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that dopamine receptors are involved in. For example, by acting on the D4 dopamine receptor, this compound could potentially influence behaviors regulated by dopamine, such as motor control and reward .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target receptor. Additionally, the presence of other substances, such as binding proteins or metabolic enzymes, can also influence the compound’s action .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-16-6-10-18(11-7-16)24(30)29-22-20-4-2-3-5-21(20)28-23(22)25(31)27-15-14-17-8-12-19(26)13-9-17/h2-13,28H,14-15H2,1H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTXSWXEBKMVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2968755.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)


![2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2968764.png)



![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)
![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)
![2-[3-(Phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2968774.png)
